3-Isothiocyanatobenzoic acid
Overview
Description
3-Isothiocyanatobenzoic acid is a compound with the CAS Number: 2131-63-7 . It has a molecular weight of 179.2 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5NO2S/c10-8(11)6-2-1-3-7(4-6)9-5-12/h1-4H, (H,10,11) . The molecular formula is C8H5NO2S .Scientific Research Applications
Synthesis and Chemical Properties
3-Isothiocyanatobenzoic acid is utilized in chemical synthesis and in studies of chemical properties. It plays a role in the formation of novel compounds such as triazoles, oxazoles, thiazoles, benzoxazoles, and quinazolines, which are synthesized by reacting with various nucleophiles. These compounds have potential applications in the manufacture of drugs, cosmetics, and pesticides, and can serve as antimicrobial and surface active agents. Notably, the synthesis of 3-Farnesyl-2-hydroxybenzoic acid from Piper multiplinervium, which has antibacterial properties, involves steps related to the use of this compound (Amine, Eissa, El-Sawy, Shaaban, & El-Sayed, 2004).
Application in Antimicrobial and Antibacterial Studies
This compound is instrumental in synthesizing compounds with antimicrobial and antibacterial activities. For example, its derivatives have shown activity against a spectrum of bacteria including Staphylococcus aureus and Helicobacter pylori. The synthesis of such derivatives involves coupling with an isoprenyl chain and carboxylation, resulting in compounds that exhibit significant antibacterial effects (Malami, Gibbons, & Malkinson, 2014).
Use in Analytical Chemistry
In the field of analytical chemistry, this compound is used as a derivatization agent. It has been synthesized as a chemiluminescence reagent for primary and secondary amines in liquid chromatography, aiding in the sensitive and selective detection of these compounds. This application underscores its importance in facilitating advanced analytical methods in chemistry (Ishida, Horike, & Yamaguchi, 1995).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Isothiocyanatobenzoic acid primarily targets mammalian cells, specifically interacting with potassium channels . These channels play a crucial role in maintaining the resting membrane potential and regulating cell volume .
Mode of Action
The compound interacts with its targets by blocking potassium channels . This blocking action prevents the release of neurotransmitters, thereby influencing cellular communication .
Biochemical Pathways
It’s known that the compound can react with amine compounds to form isothiocyanate esters . This reaction is often used in biological labeling and protein modification .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water, with a solubility of 1004mg/L at 25 ºC . This property could impact its bioavailability and distribution within the body.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth, making it a synthetic antibiotic . By blocking potassium channels and preventing the release of neurotransmitters, it can influence cellular functions and interactions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility might be affected by the pH and temperature of its environment . Additionally, its antibacterial properties could be influenced by the presence of other compounds or organisms in its environment .
Biochemical Analysis
Biochemical Properties
3-Isothiocyanatobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit bacterial growth by blocking potassium channels, which prevents the release of neurotransmitters . This compound also exhibits antibacterial properties against various bacterial strains and can be used to treat neuropathic pain . The interactions of this compound with mammalian cells and its ability to block potassium channels highlight its potential as a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering ion permeability and blocking potassium channels . This disruption in ion balance can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties also suggest its potential impact on bacterial cell function, making it a valuable agent in the study of cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits bacterial growth by blocking potassium channels, which prevents the release of neurotransmitters . This inhibition is likely due to the compound’s ability to form stable interactions with the phosphate oxygen in the potassium channels, thereby preventing their normal function . Additionally, the compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at ambient temperatures, with a melting point of approximately 165°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound can maintain its antibacterial properties over extended periods, making it a reliable agent for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial properties without significant adverse effects . At higher doses, it can cause toxic effects, including disruption of ion balance and inhibition of essential cellular processes . These threshold effects highlight the importance of careful dosage management in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s ability to block potassium channels suggests its involvement in pathways related to ion transport and cellular signaling . Additionally, its antibacterial properties indicate potential interactions with metabolic pathways involved in bacterial cell wall synthesis and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s ability to block potassium channels suggests that it may be actively transported to regions of high ion activity . Its distribution within cells is likely influenced by its interactions with cellular membranes and transport proteins, which facilitate its localization to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is likely directed to specific compartments or organelles through targeting signals and post-translational modifications . Its ability to block potassium channels suggests that it may be localized to regions of high ion activity, such as the plasma membrane and intracellular vesicles . This localization is essential for its role in regulating ion balance and cellular signaling.
Properties
IUPAC Name |
3-isothiocyanatobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-2-1-3-7(4-6)9-5-12/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRBPKOOGLKPFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175580 | |
Record name | Benzoic acid, 3-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2131-63-7 | |
Record name | 3-Isothiocyanatobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2131-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-isothiocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2131-63-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2131-63-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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